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molecular formula C19H15N3O2 B8400289 p-nitrobenzaldehyde-N,N-diphenylhydrazone

p-nitrobenzaldehyde-N,N-diphenylhydrazone

Cat. No. B8400289
M. Wt: 317.3 g/mol
InChI Key: ZMRXHMGFOHTCQU-UHFFFAOYSA-N
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Patent
US05501930

Procedure details

p-nitrobenzaldehyde and N,N-diphenylhydrazine hydrochloride were heated in the presence of potassium acetate as a catalyst in ethanol to obtain p-nitrobenzaldehyde-N,N-diphenylhydrazone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([CH:8]=O)=[CH:6][CH:5]=1)([O-:3])=[O:2].Cl.[C:13]1([N:19]([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)[NH2:20])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>C([O-])(=O)C.[K+].C(O)C>[C:13]1([N:19]([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)[N:20]=[CH:8][C:7]2[CH:10]=[CH:11][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=2)[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C1(=CC=CC=C1)N(N)C1=CC=CC=C1
Name
potassium acetate
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N(N=CC1=CC=C(C=C1)[N+](=O)[O-])C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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